Introduction: The Architectural Significance of 4-Methyl-2-phenyl-1H-imidazole
Introduction: The Architectural Significance of 4-Methyl-2-phenyl-1H-imidazole
An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-2-phenyl-1H-imidazole
4-Methyl-2-phenyl-1H-imidazole (CAS No. 827-43-0) is a heterocyclic aromatic organic compound that belongs to the substituted imidazole family.[1] The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, forming the core of numerous natural products like the amino acid histidine and exhibiting a wide array of biological activities.[2] This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 4-Methyl-2-phenyl-1H-imidazole, tailored for researchers and professionals in drug development and material science. The unique arrangement of a phenyl group at the C2 position and a methyl group at the C4 position imparts specific steric and electronic properties that influence its reactivity, binding capabilities, and utility as a synthetic intermediate.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. 4-Methyl-2-phenyl-1H-imidazole is typically a white to tan crystalline powder under ambient conditions.[3][4] Its core physical and chemical characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 827-43-0 | [3][5] |
| Molecular Formula | C₁₀H₁₀N₂ | [6] |
| Molecular Weight | 158.20 g/mol | [6] |
| Appearance | White to tan powder/crystal | [3][4] |
| Melting Point | 180-183 °C | [1][5] |
| Solubility | Insoluble in water; Soluble in Methanol | [1][3][7] |
| pKa (Predicted) | 13.22 ± 0.10 | [3] |
The low water solubility is expected for a molecule with significant nonpolar character from the phenyl ring.[3] The predicted pKa suggests weakly basic properties, characteristic of the imidazole ring system.
Caption: Structure of 4-Methyl-2-phenyl-1H-imidazole and its key reactive centers.
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and structural elucidation of the molecule. The FT-IR, FT-Raman, and NMR spectra for this compound have been recorded.[5]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.3 ppm), the imidazole C5-H proton (singlet, ~7.0-7.5 ppm), and the aromatic protons of the phenyl group (multiplet, ~7.2-8.0 ppm). The N-H proton signal is a broad singlet and its chemical shift is solvent-dependent. |
| ¹³C NMR | Resonances for the methyl carbon, the five distinct phenyl carbons, and the three distinct imidazole ring carbons (C2, C4, C5). The C2 carbon, attached to the phenyl group, would appear significantly downfield.[8] Due to tautomerization, signals for imidazole carbons can sometimes be difficult to detect in solution.[9] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (broad, ~3100-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C stretching in the imidazole and phenyl rings (~1450-1600 cm⁻¹), and C-H bending. |
| Mass Spec (GC-MS) | A molecular ion peak (M⁺) at m/z = 158, with significant fragments corresponding to the loss of methyl or phenyl groups.[6] |
The presence of tautomerism in imidazole systems can lead to peak broadening or the absence of certain signals in ¹³C NMR spectra recorded in solution, an effect that can be overcome using solid-state NMR techniques like ¹³C CP-MAS.[9]
Synthesis Pathway: A Multi-Component Approach
Substituted imidazoles are commonly synthesized via multi-component reactions that efficiently build the heterocyclic core from simple acyclic precursors. The Debus-Radziszewski reaction and its modern variations provide a robust framework.[10][11] A representative synthesis involves the condensation of benzaldehyde, a 1,2-dicarbonyl compound (like methylglyoxal, to provide the C4-methyl group), and an ammonia source.
Caption: A generalized workflow for the synthesis of 4-Methyl-2-phenyl-1H-imidazole.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative example based on established multi-component imidazole synthesis methodologies.
-
Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1 equiv.), methylglyoxal (40% in H₂O, 1 equiv.), and ammonium acetate (2.5 equiv.).
-
Solvent Addition: Add glacial acetic acid (5-10 volumes) as the solvent.
-
Expert Insight: Acetic acid serves as both a solvent and a catalyst, facilitating the condensation steps by protonating carbonyl groups, thereby activating them towards nucleophilic attack.
-
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water or ice, which will cause the product to precipitate.
-
Neutralization: Carefully neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This step is crucial for ensuring complete precipitation of the imidazole product.
-
Filtration: Collect the crude solid product by vacuum filtration and wash the filter cake with cold water to remove residual salts and acetic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 4-Methyl-2-phenyl-1H-imidazole as a crystalline solid.
-
Validation: Confirm the identity and purity of the final product using melting point analysis and spectroscopic methods (NMR, IR).
Chemical Reactivity and Applications
The reactivity of 4-Methyl-2-phenyl-1H-imidazole is governed by the interplay of its aromatic character and the nucleophilic/basic nitrogen atoms.
-
Curing Agent for Epoxy Resins: A significant industrial application is its use as a curing agent or accelerator for epoxy resin systems.[5] The nucleophilic N3 nitrogen atom attacks the epoxide ring, initiating ring-opening polymerization and leading to a cross-linked, durable polymer network.
-
Synthetic Intermediate: The compound serves as a valuable building block in organic synthesis. The N1 nitrogen can be readily alkylated or arylated to produce a variety of 1,2,4-trisubstituted imidazole derivatives. These derivatives are scaffolds for creating more complex molecules, including potential pharmaceuticals.
-
Role in Medicinal Chemistry: While this specific molecule is more noted as an intermediate, the 2-phenyl-imidazole scaffold is prevalent in drug discovery.[2][12] Derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14] The phenyl group at C2 can be further functionalized to modulate biological activity and pharmacokinetic properties. For instance, studies have explored its use in investigating the cytotoxic activity of related trifluoromethylimidazoles against human tumor cells.
Safety and Handling
4-Methyl-2-phenyl-1H-imidazole is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling.[7] It should be stored in a cool, dry place in a tightly sealed container.[1][3]
References
-
4-Methyl-2-phenyl-1H-imidazole | C10H10N2 | CID 70012. PubChem. [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]
-
2-(4-methylphenyl)-1H-imidazole. Chemical Synthesis Database. [Link]
-
Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by... ResearchGate. [Link]
-
Supporting Information For. Zhejiang University. [Link]
-
4-Methyl-1-phenyl-1H-imidazole | C10H10N2 | CID 15656111. PubChem. [Link]
-
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect. [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]
-
Crystal structure of 4-phenyl-5-(pyridin-2-yl)-1-((pyridin-2-yl)methyl)-1H-imidazole-2(3H)-thione, C20H16N4S. ResearchGate. [Link]
-
The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. [Link]
-
13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. American Chemical Society. [Link]
-
Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. National Institutes of Health (NIH). [Link]
-
trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Supporting Information. [Link]
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]
-
1H-Imidazole, 4-methyl-. NIST WebBook. [Link]
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Institutes of Health (NIH). [Link]
-
Synthesis and therapeutic potential of imidazole containing compounds. National Institutes of Health (NIH). [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. National Institutes of Health (NIH). [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]
Sources
- 1. 827-43-0 CAS MSDS (4-Methyl-2-phenyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methyl-2-phenyl-1H-imidazole CAS#: 827-43-0 [m.chemicalbook.com]
- 4. 4-Methyl-2-phenyl-1H-imidazole - Safety Data Sheet [chemicalbook.com]
- 5. 4-Methyl-2-phenyl-1H-imidazole | 827-43-0 [chemicalbook.com]
- 6. 4-Methyl-2-phenyl-1H-imidazole | C10H10N2 | CID 70012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methyl-2-phenylimidazole | 827-43-0 | TCI AMERICA [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
